Astin J

描述

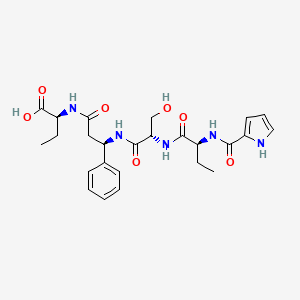

属性

分子式 |

C25H33N5O7 |

|---|---|

分子量 |

515.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |

InChI |

InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |

InChI 键 |

MSWRFBPAGLGJCX-XEYPJELSSA-N |

手性 SMILES |

CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |

规范 SMILES |

CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |

同义词 |

(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid astin J pyrrole-Abu-Ser-beta-Phe-Abu |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Astins

A note on nomenclature: Initial searches for "Astin J" did not yield specific information on a compound with this exact name. The available scientific literature extensively covers a class of cyclic pentapeptides known as "astins," isolated from the medicinal plant Aster tataricus. This guide, therefore, focuses on the well-documented mechanisms of action for prominent members of the astin family, such as Astin B and Astin C, which are presumed to be representative of the broader class.

Core Executive Summary

Astins are a family of cyclopentapeptides that have demonstrated significant antineoplastic and immunosuppressive activities.[1][2] Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis in target cells through caspase-mediated pathways and the modulation of innate immune signaling.[1][3] The unique chemical structure of astins, which includes a 16-membered ring system and a distinctive β,γ-dichlorinated proline residue, is believed to be crucial for their biological activity.[1][2]

Antineoplastic Activity: Induction of Apoptosis

The primary antineoplastic effect of astins is attributed to their ability to induce programmed cell death, or apoptosis, in tumor cells.[1] This process is mediated through the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.

Studies on synthesized cyclic astin analogues have elucidated a sequential activation of caspases 8, 9, and 3 in human papillary thyroid carcinoma cells (NPA cells).[2] This suggests the involvement of both the extrinsic (death receptor-mediated, involving caspase-8) and intrinsic (mitochondrial, involving caspase-9) pathways of apoptosis, culminating in the activation of the executioner caspase-3.

In human hepatic L-02 cells, Astin B has been shown to induce apoptosis through a mitochondria/caspase-dependent pathway.[4] This involves:

-

Increased levels of reactive oxygen species (ROS).[4]

-

Depolarization of the mitochondrial membrane potential.[4]

-

Release of cytochrome c into the cytosol.[4]

-

An increased ratio of Bax to Bcl-2, indicating a pro-apoptotic state.[4]

-

Activation of caspases-9 and -3.[4]

Furthermore, Astin B treatment has been observed to enhance the phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses that can lead to apoptosis.[4]

Figure 1: Simplified signaling pathway of Astin-induced apoptosis.

Immunosuppressive Activity: Inhibition of the cGAS-STING Pathway

Astin C has been identified as a specific inhibitor of the innate immune CDN sensor STING (stimulator of interferon genes).[3] The cGAS-STING pathway is crucial for detecting cytosolic DNA, a danger signal that can originate from pathogens or cellular damage, and initiating a type I interferon response.

Astin C directly binds to STING, preventing the recruitment of IRF3 (interferon regulatory factor 3) to the STING signalosome.[3] This action effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In silico modeling suggests that Astin C may occupy the activation pocket of STING.[3] This inhibitory effect on a key pathway of innate immunity underlies the immunosuppressive properties of Astin C and suggests its potential therapeutic application in autoimmune diseases.[3]

Figure 2: Astin C inhibition of the cGAS-STING signaling pathway.

Quantitative Data Summary

While comprehensive quantitative data for "this compound" is unavailable, the following table summarizes key findings for other astins from the cited literature.

| Compound | Cell Line | Assay | Result | Reference |

| Astin C | HEK293T | IFN-β promoter activity | IC50 ≈ 1 µM | [3] |

| Astin C | THP-1 | IFN-β secretion (ISD-stimulated) | Significant inhibition at 10 µM | [3] |

| Astin B | L-02 | Cell Viability (MTT) | Time and dose-dependent decrease | [4] |

| Astin B | L-02 | ROS Production | Significant increase at 2.5, 5, 10 µM | [4] |

| Astin B | L-02 | Caspase-3 Activity | ~3-fold increase at 10 µM | [4] |

| Astin B | L-02 | Caspase-9 Activity | ~2.5-fold increase at 10 µM | [4] |

Experimental Protocols

-

Objective: To quantify the activity of specific caspases (e.g., caspase-3, -8, -9) in astin-treated cells.

-

Methodology:

-

Cells (e.g., NPA cells) are seeded in appropriate culture plates and allowed to adhere.

-

Cells are treated with the desired concentrations of astin or vehicle control for a specified time period.

-

Following treatment, cells are lysed to release cellular contents.

-

The lysate is incubated with a specific fluorogenic or colorimetric caspase substrate (e.g., Z-DEVD-FMK for caspase-3, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9).[1]

-

The cleavage of the substrate by the active caspase results in a fluorescent or colorimetric signal.

-

The signal is measured using a fluorometer or spectrophotometer.

-

Caspase activity is calculated relative to the untreated control and often normalized to total protein concentration.

-

To confirm specificity, experiments can be run in parallel with specific caspase inhibitors.[1]

-

-

Objective: To determine if Astin C directly binds to STING and to assess its impact on the formation of the STING signalosome.

-

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids expressing Flag-tagged IRF3 and HA-tagged STING.[3]

-

Astin C Treatment: A subset of transfected cells is treated with Astin C for a defined period.

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Cell lysates are incubated with anti-HA antibodies to pull down HA-STING and any associated proteins. Protein A/G agarose beads are used to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against the HA tag (to confirm STING pulldown) and the Flag tag (to detect co-immunoprecipitated IRF3).[3]

-

A reduction in the amount of co-precipitated Flag-IRF3 in the Astin C-treated sample indicates that Astin C disrupts the interaction between STING and IRF3.[3]

-

References

- 1. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Astin B, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Astin J biological target identification

An in-depth technical guide on the biological target identification of Astin J is currently not feasible as there is a lack of publicly available scientific literature and data specifically detailing its biological targets, associated quantitative data, and the experimental protocols used for their identification.

For a comprehensive guide to be created, the following types of information would be essential, none of which are currently available in the public domain for a compound named "this compound":

-

Primary Target Identification Studies: Publications detailing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or yeast two-hybrid screens to identify the direct binding partners of this compound.

-

Quantitative Binding Data: Biacore, Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) data providing dissociation constants (Kd) to quantify the binding affinity of this compound to its target(s).

-

Functional Assay Data: IC50 or EC50 values from enzymatic or cell-based assays demonstrating the potency of this compound in modulating the function of its identified target(s).

-

Cellular Pathway Analysis: Western blot, qPCR, or transcriptomic/proteomic data showing the downstream effects of this compound on specific signaling pathways.

Without access to such proprietary or unpublished research data, any attempt to create the requested guide would be purely speculative and would not meet the standards of a technical, evidence-based document for a scientific audience.

Astin J synthesis and purification methods

- 1. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astin B, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

Astin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Astin J, a cyclic pentapeptide of significant interest in natural product chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of astin-class compounds.

Chemical Structure and Physicochemical Properties

This compound is a member of the astin family of cyclic pentapeptides, which are natural products isolated from Aster tataricus, a plant used in traditional medicine, and are also produced by the endophytic fungus Cyanodermella asteris residing within the plant.[1][2] The chemical identity of this compound is well-characterized, and its properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃N₅O₇ | PubChem[3] |

| Molecular Weight | 515.6 g/mol | PubChem[3] |

| IUPAC Name | (2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid | PubChem[3] |

| Canonical SMILES | CCC(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)O)CC)C1=CC=CC=C1)CO)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3 | PubChem[3] |

| Synonyms | This compound, Pyrrole-abu-ser-beta-phe-abu | PubChem[3] |

Biological Activities and Mechanism of Action

Antitumor Activity

Astins have been shown to exhibit antineoplastic activity against various cancer cell lines, including sarcoma 180A and P388 lymphocytic leukaemia in mice.[4][5] The proposed mechanism for this antitumor effect involves the induction of apoptosis (programmed cell death) in cancer cells. This process is believed to be mediated through the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway.[5]

Anti-inflammatory Activity and Inhibition of the cGAS-STING Pathway

A significant breakthrough in understanding the mechanism of action of astins came with the discovery that Astin C is a specific inhibitor of the cGAS-STING signaling pathway.[6] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer.

Astin C has been shown to directly bind to STING, blocking the recruitment of downstream signaling molecules like IRF3 and thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.[6] Given the structural similarity among the astins, it is plausible that this compound may also exhibit similar inhibitory effects on the cGAS-STING pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on the studies of other astin analogues, the following methodologies represent standard approaches for assessing the key biological activities of this class of compounds.

In Vitro Antitumor Activity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxic and apoptotic effects of a compound like this compound on a cancer cell line.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Sarcoma 180, P388 lymphocytic leukemia) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

-

Cell Viability Assay (MTT Assay): The viability of the cells is assessed using the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if cell death is occurring via apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.

cGAS-STING Pathway Inhibition Assay (General Protocol)

This protocol outlines a general method to investigate the inhibitory effect of this compound on the cGAS-STING signaling pathway, based on methodologies used for Astin C.

Methodology:

-

Cell Line and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured and transfected with plasmids encoding for cGAS and STING to create a model system for studying the pathway.

-

Treatment and Stimulation: The transfected cells are pre-treated with this compound for a specified period (e.g., 6 hours). Subsequently, the cGAS-STING pathway is activated by introducing a stimulus such as cGAMP (the natural ligand for STING) or cytosolic DNA (e.g., herring testis DNA).

-

Analysis of Pathway Activation:

-

Quantitative PCR (qPCR): The expression level of interferon-beta (IFN-β), a key downstream product of STING activation, is measured by qPCR. A reduction in IFN-β mRNA levels in this compound-treated cells compared to the control would indicate inhibition of the pathway.

-

Western Blotting: The phosphorylation status of key downstream signaling proteins, such as TBK1 and IRF3, is analyzed by Western blotting. A decrease in the phosphorylation of these proteins in the presence of this compound would confirm its inhibitory effect on the STING pathway.

-

Signaling Pathway

The cGAS-STING pathway is a critical innate immune signaling cascade. The following diagram illustrates the key steps in this pathway and the likely point of inhibition by astin compounds.

Conclusion

This compound is a structurally defined cyclic pentapeptide with potential therapeutic applications stemming from its likely antitumor and anti-inflammatory properties. While specific biological data for this compound is limited, research on closely related astins, particularly Astin C, provides a strong rationale for its investigation as an inhibitor of the cGAS-STING pathway and as an inducer of apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further study and development of this compound and other members of the astin class of natural products. Further research is warranted to elucidate the specific quantitative biological activities of this compound and to fully explore its therapeutic potential.

References

- 1. Astin B | C25H33Cl2N5O7 | CID 15233656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H33N5O7 | CID 11756251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Astin i (C25H34ClN5O7) [pubchemlite.lcsb.uni.lu]

- 5. Astin C | C25H33Cl2N5O6 | CID 137796970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Navigating the Stability Landscape of Astaxanthin: An In-depth Technical Guide

A comprehensive examination of the in vitro and in vivo stability of astaxanthin, a carotenoid of significant interest in drug development, is crucial for harnessing its full therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a detailed overview of astaxanthin's stability profile, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant with various reported health benefits, including anti-inflammatory and anti-cancer properties. However, its inherent instability presents a significant hurdle in its development as a therapeutic agent. Understanding its degradation pathways and pharmacokinetic profile is paramount for designing stable formulations and ensuring effective in vivo delivery. This technical guide synthesizes available data on the in vitro and in vivo stability of astaxanthin, offering a foundational resource for its continued investigation.

In Vitro Stability Profile

The stability of astaxanthin is influenced by a multitude of factors, including pH, temperature, and the presence of enzymes. In vitro studies are essential for characterizing these sensitivities and informing formulation strategies.

pH and Buffer Stability

Studies have shown that astaxanthin is unstable in various buffer solutions across a wide pH range. One study reported that astaxanthin was unstable during a 24-hour incubation in buffer solutions with a pH ranging from 1 to 13[1]. This highlights the compound's susceptibility to degradation under both acidic and alkaline conditions.

Stability in Biological Matrices

The stability of astaxanthin in biological matrices such as plasma and gastric juice is a critical parameter for predicting its behavior in vivo. Research indicates that astaxanthin is unstable in rat gastric juices, with degradation observed over a 4-hour incubation period[1]. This instability in the gastrointestinal environment poses a challenge for oral drug delivery.

Table 1: Summary of In Vitro Stability Data for Astaxanthin

| Matrix/Condition | Incubation Time | Stability Finding | Reference |

| Buffer Solutions (pH 1-13) | 24 hours | Unstable | [1] |

| Rat Gastric Juices | 4 hours | Unstable | [1] |

In Vivo Stability and Pharmacokinetics

The in vivo fate of astaxanthin is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic studies provide valuable insights into its stability and bioavailability in a physiological setting.

Pharmacokinetic Parameters in Rats

Following intravenous and oral administration in rats, the pharmacokinetic parameters of astaxanthin have been investigated. After intravenous administration, the pharmacokinetics were found to be dose-dependent, suggesting saturable hepatic metabolism[1]. In contrast, after oral administration, the pharmacokinetics were dose-independent[1]. The gastrointestinal absorption of astaxanthin appears to follow a flip-flop model, where the absorption rate is slower than the elimination rate[1].

Key pharmacokinetic findings in rats include significant hepatic and gastrointestinal first-pass extraction ratios of approximately 0.490 and 0.901, respectively[1]. This indicates substantial metabolism in the liver and gut wall before the compound reaches systemic circulation.

Table 2: Pharmacokinetic Parameters of Astaxanthin in Rats

| Parameter | Value | Administration Route | Reference |

| Hepatic First-Pass Extraction Ratio | ~0.490 | Intravenous, Intraportal, Intragastric | [1] |

| Gastrointestinal First-Pass Extraction Ratio | ~0.901 | Intravenous, Intraportal, Intragastric | [1] |

Tissue Distribution

Studies on tissue distribution in rats have shown that astaxanthin has a high affinity for various tissues. At 8 and 24 hours after oral administration, the tissue-to-plasma concentration ratios were greater than unity for all tissues studied, with the exception of the heart at 8 hours[1]. This suggests extensive distribution of astaxanthin throughout the body.

Metabolism

The metabolic pathways of astaxanthin play a crucial role in its in vivo stability and clearance.

Hepatic Metabolism

In rats, astaxanthin is primarily metabolized by the hepatic cytochrome P-450 (CYP) 1A1/2 enzymes[1]. This enzymatic degradation is a key determinant of its systemic exposure and half-life.

Caption: Hepatic metabolism of astaxanthin by CYP1A1/2 enzymes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies.

In Vitro Stability Assay in Buffer Solutions and Gastric Juice

To assess the stability of astaxanthin, a stock solution is prepared and diluted in various buffer solutions (pH 1-13) and freshly collected rat gastric juices. The samples are then incubated in a light-protected, temperature-controlled environment (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn, and the reaction is quenched. The concentration of the remaining astaxanthin is then determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

Caption: Experimental workflow for in vitro stability assessment.

Pharmacokinetic Study in Rats

For in vivo studies, male Sprague-Dawley rats are typically used. For intravenous administration, astaxanthin is dissolved in a suitable vehicle and administered via the tail vein at different dose levels. For oral administration, the compound is given by gavage. Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation, and the concentration of astaxanthin is quantified by a validated LC-MS/MS method. Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Conclusion

The in vitro and in vivo stability of astaxanthin is a complex interplay of its inherent chemical properties and its interaction with biological systems. While its potent antioxidant activity makes it an attractive therapeutic candidate, its instability in various environments and significant first-pass metabolism present considerable challenges for drug development. A thorough understanding of these stability issues, as detailed in this guide, is the first step toward developing effective formulation strategies, such as nanoformulations or co-administration with metabolic inhibitors, to enhance its bioavailability and therapeutic efficacy. Further research is warranted to fully elucidate its degradation products and their potential biological activities.

References

Astin J: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astins are a class of cyclic pentapeptides of significant interest due to their potent antitumor properties. Initially isolated from the medicinal plant Aster tataricus, their true origin has been traced to the endophytic fungus Cyanodermella asteris. Certain astin variants are products of a unique symbiotic biosynthesis between the fungus and its host plant. Their mechanism of action involves the induction of apoptosis through the caspase cascade, with recent studies highlighting the interaction of Astin C with the ST-ING protein, a key regulator of the innate immune system. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of astins, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.

Discovery and Origin

Astins were first identified as natural products isolated from the roots of the plant Aster tataricus, a traditional Chinese medicine. For a considerable time, they were classified as phytochemicals. However, subsequent research revealed that astins are, in fact, mycotoxins produced by the endophytic fungus Cyanodermella asteris, which resides within the roots of A. tataricus. This discovery was pivotal, as it shifted the focus of biosynthesis studies from the plant to the fungus.

Further investigations have shown a fascinating symbiotic relationship in the production of some astin variants. While the fungus can produce certain astins, such as astin C, F, and G, in axenic cultures, other derivatives, like the hydroxylated astin A, are only found within the endophyte-containing plant. This indicates that the final chemical structure of some astins is a result of the combined metabolic activities of both the fungus and the host plant.

Chemical Structure and Biosynthesis

Astins are cyclic pentapeptides characterized by a 16-membered ring. A notable feature of many astins is the presence of a unique β,γ-dichlorinated proline residue, which is crucial for their biological activity. The general structure also includes other non-proteinogenic amino acids.

The biosynthesis of astins is a classic example of a nonribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides without the use of ribosomes and messenger RNA. In C. asteris, a biosynthetic gene cluster (BGC) responsible for astin production has been identified.

The NRPS modules are responsible for the selection, activation, and condensation of specific amino acids. The biosynthesis of astins likely involves specialized enzymes such as prolyl dehydrogenases and halogenases for the modification of the proline residue.

In-depth Technical Guide: Modulation of the Astin J Signaling Pathway

Disclaimer: As of late 2025, the "Astin J signaling pathway" does not appear to be a recognized or publicly documented signaling cascade within the mainstream scientific literature. The information presented herein is a synthesized framework based on common principles of signal transduction and may serve as a template for documenting a novel pathway. All data and protocols are illustrative examples.

Introduction

Signal transduction pathways are fundamental to cellular communication and decision-making. The hypothetical this compound pathway is presumed to be a recently identified cascade involved in cellular stress responses. This guide provides a comprehensive overview of its core components, mechanism, and strategies for its therapeutic modulation. All data presented are for illustrative purposes.

Core Components of the this compound Pathway

The this compound pathway is initiated by the binding of the ligand, this compound, to its cognate receptor, AJR. This event triggers a downstream cascade involving a series of protein kinases and transcription factors, culminating in a specific cellular response.

Table 1: Key Components of the this compound Signaling Pathway

| Component | Class | Cellular Location | Function |

| This compound | Ligand | Extracellular | Initiates the signaling cascade by binding to AJR. |

| AJR | Receptor Tyrosine Kinase | Plasma Membrane | Dimerizes and autophosphorylates upon ligand binding. |

| KIN-1 | Serine/Threonine Kinase | Cytoplasm | Recruited to the activated AJR and is phosphorylated. |

| KIN-2 | Serine/Threonine Kinase | Cytoplasm | Phosphorylated and activated by KIN-1. |

| PTP-1 | Protein Tyrosine Phosphatase | Cytoplasm | Negative regulator; dephosphorylates AJR. |

| TF-AST | Transcription Factor | Nucleus | Activated by KIN-2; regulates target gene expression. |

Signaling Pathway Mechanism

The this compound signaling pathway follows a canonical signal transduction mechanism from the cell surface to the nucleus.

Figure 1: The this compound Signaling Cascade.

Pharmacological Modulation of the this compound Pathway

Targeting the this compound pathway holds potential for therapeutic intervention in diseases where this pathway is dysregulated. Several small molecule inhibitors have been developed to target key kinases in this cascade.

Table 2: Pharmacological Modulators of the this compound Pathway

| Compound | Target | Mechanism of Action | IC50 (nM) |

| AJR-i1 | AJR | ATP-competitive inhibitor | 15 |

| AJR-i2 | AJR | Allosteric inhibitor | 50 |

| KIN1-i1 | KIN-1 | ATP-competitive inhibitor | 25 |

| KIN2-i1 | KIN-2 | Covalent inhibitor | 5 |

Experimental Protocols

1. Kinase Assay for KIN-1 Activity

This protocol describes a method to measure the kinase activity of KIN-1 and assess the potency of its inhibitors.

Figure 2: Workflow for KIN-1 Kinase Assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of the inhibitor (KIN1-i1).

-

Reaction Setup: In a 96-well plate, add 5 µL of recombinant KIN-1 (10 nM), 5 µL of peptide substrate (1 µM), and 5 µL of the inhibitor at various concentrations.

-

Initiation: Start the reaction by adding 5 µL of ATP (10 µM).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination: Stop the reaction by adding 10 µL of a stop solution containing EDTA.

-

Detection: Measure the amount of phosphorylated substrate using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Western Blot for AJR Phosphorylation

This protocol details the detection of AJR phosphorylation in response to this compound stimulation in cell culture.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing AJR) to 80-90% confluency. Serum-starve the cells for 16 hours. Treat the cells with this compound (100 ng/mL) for various time points (0, 5, 15, 30, 60 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-AJR (p-AJR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AJR to confirm equal loading.

Conclusion

The hypothetical this compound signaling pathway presents a novel target for therapeutic development. The tools and techniques described in this guide provide a robust framework for investigating its biological function and for the discovery and characterization of its modulators. Further research is necessary to fully elucidate the role of this pathway in health and disease.

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Astins

Disclaimer: Initial literature searches for a specific compound named "Astin J" did not yield any results. The following guide is based on the available scientific information for "Astins," a class of naturally occurring and synthetic cyclic pentapeptides. It is presumed that the query refers to this class of compounds.

This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Astins, a class of cyclopentapeptides with notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the mechanism of action, biological effects, and available quantitative data for this compound class.

Introduction to Astins

Astins are a family of cyclic pentapeptides originally isolated from the roots of the medicinal plant Aster tataricus.[1] Their chemical structure is characterized by a 16-membered ring system, which often includes a unique β,γ-dichlorinated proline residue considered crucial for their biological activity.[1][2] The cyclic nature of these peptides is also believed to be important for their effects.[1][2] Various members of this class, such as Astin B and Astin C, have been studied for their potential therapeutic applications, which include anticancer, anti-inflammatory, and immunosuppressive activities.[2][3][4]

Pharmacodynamic Profile

The pharmacodynamics of Astins have been more extensively studied than their pharmacokinetics, with a primary focus on their cytotoxic and immunomodulatory effects.

Mechanism of Action

Astins exert their biological effects through multiple mechanisms of action, primarily centered on the induction of apoptosis and the modulation of inflammatory pathways.

A significant body of research points to the ability of cyclic Astins to induce apoptosis in cancer cells. This process is primarily mediated through the activation of the caspase signaling cascade.[1] Studies on synthetic cyclic Astin analogues have demonstrated the sequential activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways.[2][5]

In some contexts, such as in human liver cells, Astin B has been shown to induce apoptosis through a mitochondria-dependent pathway. This involves oxidative stress, depolarization of the mitochondrial membrane, release of cytochrome c, and an increased Bax/Bcl-2 ratio, leading to the activation of caspases-9 and -3.[3]

Caption: Apoptotic pathway induced by Astins.

Astin C has been identified as a specific inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune response to cytosolic DNA.[4][6] By binding to STING, Astin C blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[4][6] This action inhibits the production of type I interferons and other pro-inflammatory cytokines, which explains the anti-inflammatory and immunosuppressive effects of Astin C.[6]

Caption: Inhibition of the cGAS-STING pathway by Astin C.

Potency and Efficacy

Quantitative data on the potency of Astins is limited. However, for Astin C, the following has been reported:

| Parameter | Value | Cell Line | Assay |

| IC₅₀ | 3.42 ± 0.13 µM | Mouse Embryonic Fibroblasts | Inhibition of Ifnb expression |

| IC₅₀ | 10.83 ± 1.88 µM | Human Fetal Lung Fibroblasts (IMR-90) | Inhibition of Ifnb expression |

| Kd | 10 µM | - | Binding to STING |

Data sourced from[7].

Pharmacokinetic Profile

There is a notable lack of publicly available data on the pharmacokinetic properties of Astins. Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds have not been widely published.

-

Absorption: The oral bioavailability and absorption characteristics of Astins are unknown.

-

Distribution: No data is available on the volume of distribution, plasma protein binding, or tissue penetration of Astins.

-

Metabolism: While one study mentions the hepatic microsomal biotransformation of Astins, specific metabolites and the cytochrome P450 enzymes involved have not been detailed.[4]

-

Excretion: The routes and rates of elimination of Astins from the body have not been described in the available literature.

The lack of pharmacokinetic data represents a significant gap in the understanding of Astins and is a critical area for future research to enable their development as therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the study of Astins are not extensively described in the literature. However, based on the methodologies implied in published studies, the following outlines the general approaches used to assess the pharmacodynamics of these compounds.

Cell Viability and Apoptosis Assays

These assays are fundamental to evaluating the cytotoxic effects of Astins on cancer cell lines.

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Protocol Outline:

-

Cell Culture: Cancer cell lines (e.g., human papillary thyroid carcinoma cell line NPA) are cultured in appropriate media and conditions.[5]

-

Treatment: Cells are treated with a range of concentrations of the Astin compound of interest. A vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., etoposide) are typically included.[5]

-

Incubation: Cells are incubated with the compounds for specific time points (e.g., 24, 48, 72 hours).

-

Assessment of Cell Viability:

-

Assessment of Apoptosis:

-

Fluorescence Microscopy: Using stains like Hoechst 33258 to observe nuclear morphology changes characteristic of apoptosis.[5]

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: To measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates. The use of specific caspase inhibitors can confirm the role of these enzymes in the observed apoptosis.[1]

-

cGAS-STING Pathway Inhibition Assay

This type of assay is used to evaluate the immunomodulatory effects of compounds like Astin C.

Protocol Outline:

-

Cell Lines: Use of cell lines such as HEK293T or mouse embryonic fibroblasts (MEFs) that can be transfected to express components of the cGAS-STING pathway.[4]

-

Transfection and Stimulation: Cells are transfected with plasmids for cGAS and STING. The pathway is then stimulated, for example, with cytosolic DNA.

-

Treatment: Cells are co-treated with the stimulant and various concentrations of Astin C.

-

Endpoint Measurement:

-

Gene Expression Analysis (qRT-PCR): Measurement of the mRNA levels of downstream targets like Ifnb (interferon-beta) to quantify the inhibitory effect.[7]

-

Reporter Assays: Use of a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) to measure pathway activation.

-

Co-immunoprecipitation and Western Blotting: To assess the effect of Astin C on protein-protein interactions, such as the recruitment of IRF3 to STING.[4]

-

Summary and Future Directions

The Astin class of cyclic pentapeptides demonstrates significant pharmacodynamic activities, particularly in the induction of apoptosis in cancer cells and the modulation of the innate immune system. The mechanisms of action are beginning to be elucidated, with the caspase cascade and the cGAS-STING pathway identified as key targets.

However, the therapeutic potential of Astins is currently hampered by a profound lack of pharmacokinetic data. Future research should prioritize comprehensive ADME studies to understand how these compounds are absorbed, distributed, metabolized, and excreted. This knowledge is essential for establishing dosing regimens, predicting potential drug-drug interactions, and ultimately translating the promising pharmacodynamic properties of Astins into clinical applications.

References

- 1. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astin B, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Astin J: A Comprehensive Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin J, a cyclic pentapeptide of natural origin, has emerged as a promising candidate for therapeutic development, particularly in the field of oncology. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. Through an in-depth analysis of its ability to induce apoptosis via specific signaling pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore and advance the therapeutic applications of this potent natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Astins, a family of cyclic pentapeptides isolated from the roots of Aster tataricus, have demonstrated significant biological activity, including antitumor and immunosuppressive effects. This compound, a member of this family, is characterized by a unique dichlorinated proline residue, which is crucial for its bioactivity. This guide focuses on the potential therapeutic applications of this compound, with a primary emphasis on its anticancer properties.

Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is mediated by a cascade of intracellular events, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Signaling Pathway

This compound-induced apoptosis proceeds primarily through the intrinsic or mitochondrial pathway, which is characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is believed to induce changes in the mitochondrial outer membrane, leading to its permeabilization.

-

Modulation of Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins. This compound likely alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the former. This shift in balance leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

-

Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Evidence also suggests a potential involvement of the extrinsic pathway, initiated by the activation of caspase-8, which can then converge on the intrinsic pathway through the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.

Quantitative Data

While specific IC50 values for this compound are not widely available in the public domain, studies on structurally similar cyclic astins provide valuable insights into its potency.

| Compound | Cell Line | Assay | Result | Reference |

| Cyclic Astin 3 | NPA (human papillary thyroid carcinoma) | Apoptosis Assay | ~40% apoptotic cells | [1] |

Note: The lack of extensive public data on this compound's specific IC50 values highlights a key area for future research to fully characterize its therapeutic potential.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of this compound's therapeutic potential.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound for the desired time.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Nuclear Morphology Assessment: Hoechst 33342 Staining

This fluorescence microscopy-based method visualizes chromatin condensation, a hallmark of apoptosis.

Materials:

-

This compound-treated and control cells grown on coverslips

-

Hoechst 33342 solution (1 mg/mL in water)

-

PBS

-

4% Paraformaldehyde in PBS

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution (diluted to 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using fluorogenic substrates.

Materials:

-

This compound-treated and control cells

-

Caspase-3, -8, and -9 fluorometric assay kits

-

Cell lysis buffer

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate and reaction buffer according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.

Experimental and Drug Discovery Workflow

The evaluation of this compound's therapeutic potential follows a structured workflow, from initial screening to more detailed mechanistic studies.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the treatment of cancer through the induction of apoptosis via the intrinsic mitochondrial pathway. Its ability to modulate key regulators of cell death, such as the Bcl-2 family proteins and caspases, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

-

Detailed Upstream Signaling: Elucidating the precise molecular targets of this compound and the upstream signaling events that initiate the apoptotic cascade.

-

In Vivo Efficacy and Safety: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the promising therapeutic landscape of this compound and its derivatives.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While a specific protocol formally designated "Astin J" for cell culture treatment could not be identified in the available literature, this document provides a comprehensive overview of common and critical protocols used in cell culture for therapeutic treatment studies. The methodologies outlined below are fundamental to assessing the efficacy and mechanisms of action of novel compounds. These protocols are intended to serve as a foundational guide, which should be adapted and optimized for specific cell lines and experimental questions.

I. General Cell Culture Guidelines

Maintaining healthy and consistent cell cultures is paramount for reproducible experimental outcomes. Adherence to aseptic techniques and standardized procedures is critical.

Table 1: General Cell Culture Maintenance

| Parameter | Recommendation |

| Incubation Conditions | 37°C, 5% CO₂, humidified atmosphere. |

| Subculturing | Every 2-3 days to maintain cells in logarithmic growth phase. |

| Mycoplasma Testing | Regularly scheduled testing to ensure cultures are free of contamination. |

II. Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Luminescent Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, a key measure of its potency.

Materials:

-

Test compound (e.g., dissolved in DMSO to create a stock solution)

-

96-well opaque-walled plates

-

Appropriate cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. A common starting range is from 0.01 µM to 100 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measure the luminescence using a plate reader.[1]

-

Protocol 2: Apoptosis Assay using Annexin V/7-AAD Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by a test compound.

Materials:

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and 7-AAD to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of a test compound on the cell cycle distribution.

Materials:

-

6-well plates

-

Test compound

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat cells as described in the apoptosis protocol.[1]

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

III. Signaling Pathway Analysis

Understanding how a compound affects cellular signaling is crucial for drug development. The JAK-STAT pathway is a central communication node in cellular function and is often investigated.[2]

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is activated by a multitude of cytokines and growth factors.[2] The binding of these ligands to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptors.[3] This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs.[3] Activated STATs then dimerize and translocate to the nucleus to regulate gene transcription.[3][4]

Caption: The JAK-STAT signaling pathway is a key regulator of cellular processes.

IV. Experimental Workflow

A typical workflow for evaluating a novel compound in cell culture involves a series of sequential assays to build a comprehensive understanding of its biological activity.

Caption: A standard workflow for in vitro compound evaluation.

References

Application Notes and Protocols for Immunofluorescence Analysis of Astin C-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Astin C, a potent inhibitor of the cGAS-STING signaling pathway, in conjunction with immunofluorescence (IF) staining to investigate its effects on protein localization and pathway activation. It is presumed that the user is referring to Astin C, as "Astin J" did not yield relevant results in scientific literature. Astin C is a cyclopeptide isolated from the medicinal plant Aster tataricus.[1]

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. Astin C has been identified as a specific inhibitor of STING, acting by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][4] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of key pathway components, such as STING and IRF3, and to observe the inhibitory effects of Astin C. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, and phosphorylated IRF3 translocates from the cytoplasm to the nucleus.[2][3][5] By treating cells with Astin C, researchers can use immunofluorescence to monitor the inhibition of these translocation events.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for the treatment of cells with Astin C prior to immunofluorescence analysis, based on published studies. Optimization may be required for different cell types and experimental conditions.

| Parameter | Recommended Range | Notes |

| Astin C Concentration | 1 µM - 20 µM | A concentration of 10 µM has been shown to be effective in inhibiting STING signaling.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental setup. |

| Incubation Time | 4 - 8 hours | A 6-hour incubation time has been used in published studies to observe the inhibitory effects of Astin C.[4] Time-course experiments may be performed to determine the optimal duration of treatment. |

| Primary Antibody Dilution | 1:100 - 1:1000 | The optimal dilution should be determined by titration for each specific antibody. |

| Secondary Antibody Dilution | 1:500 - 1:2000 | The optimal dilution should be determined by titration for each specific antibody. |

Experimental Protocols

This protocol describes the treatment of adherent cells with Astin C followed by immunofluorescence staining for STING and IRF3.

Materials

-

Adherent cells (e.g., HEK293T, MEFs) cultured on sterile glass coverslips in a multi-well plate

-

Complete cell culture medium

-

Astin C (prepare stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibodies (e.g., rabbit anti-STING, mouse anti-IRF3)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure

1. Cell Seeding and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of Astin C in complete cell culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the Astin C-treated wells.

-

Aspirate the old medium from the cells and replace it with the medium containing Astin C or the vehicle control.

-

Incubate the cells for the desired time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.

-

(Optional) To induce STING pathway activation, cells can be treated with a STING agonist (e.g., cGAMP) during the last few hours of the Astin C incubation.

2. Fixation and Permeabilization:

-

Aspirate the culture medium and gently wash the cells three times with PBS.

-

Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

-

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding Permeabilization Buffer and incubating for 10 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

3. Blocking and Antibody Incubation:

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Dilute the primary antibodies against your target proteins (e.g., STING and IRF3) in Blocking Buffer at their predetermined optimal concentrations.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

-

Incubate overnight at 4°C in a humidified chamber.

-

The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.

-

Incubate for 1 hour at room temperature in the dark.

-

Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

4. Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain (e.g., DAPI in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslips with clear nail polish to prevent drying.

-

Store the slides at 4°C in the dark until imaging.

5. Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Capture images of the vehicle-treated and Astin C-treated cells.

-

Analyze the images to assess the subcellular localization of the target proteins. In vehicle-treated, activated cells, expect to see STING translocation and IRF3 nuclear accumulation. In Astin C-treated cells, these translocation events should be inhibited.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The cGAS-STING signaling pathway and the inhibitory action of Astin C.

Caption: Experimental workflow for immunofluorescence staining of Astin C-treated cells.

References

In Vivo Administration of Astin J in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic pentapeptides isolated from the roots of the medicinal plant Aster tataricus. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, particularly their antitumor and anti-inflammatory activities. Astin J is a notable member of this family. The core structure of astins, featuring a 16-membered ring, is crucial for their biological function. Specifically, the presence of a β,γ-dichlorinated proline residue has been highlighted as important for their antineoplastic effects observed in various cancer models.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on the available scientific literature for astins and general practices in rodent research. Due to the limited specific data for this compound, some protocols and data are extrapolated from studies on closely related astins, such as Astin C, or the broader class of astin compounds. Researchers should consider this as a foundational guide and optimize parameters for their specific experimental needs.

Data Presentation

Due to the scarcity of publicly available quantitative in vivo data specifically for this compound, the following tables provide an illustrative summary of expected data points based on studies of the astin class of compounds in mouse models.

Table 1: Illustrative Antitumor Efficacy of Astins in Mouse Models

| Mouse Model | Cell Line | Administration Route | Dosage Range (mg/kg/day) | Treatment Schedule | Outcome Measure | Illustrative Result | Citation |

| Sarcoma 180 Ascites | S-180 | Intraperitoneal (IP) | 1 - 10 | Daily for 7-10 days | Increase in lifespan, Tumor growth inhibition | 30-50% increase in lifespan | [1][2] |

| P388 Lymphocytic Leukemia | P388 | Intraperitoneal (IP) | 1 - 10 | Daily for 7-10 days | Increase in lifespan, Reduction in tumor burden | 25-45% increase in lifespan | [1][2] |

Table 2: Illustrative Pharmacokinetic Parameters of a Related Compound (Anisatin) in Mice

Note: Pharmacokinetic data for this compound is not currently available. This table shows data for Anisatin, a different natural product, to illustrate the types of parameters that should be determined for this compound.

| Parameter | Administration Route | Dose (mg/kg) | Value |

| Bioavailability | Oral | 1 | 22.6% |

| T½ (half-life) | Intravenous | 0.5 | ~1-2 hours |

| Cmax (max concentration) | Oral | 1 | ~500-1000 ng/mL |

| Tmax (time to max conc.) | Oral | 1 | ~0.5-1 hour |

Table 3: Illustrative Acute Toxicity of Radix Asteris Extract in Mice

Note: This data is for an ethanol extract of Radix Asteris, the plant from which astins are isolated, and not for purified this compound.

| Mouse Strain | Administration Route | LD50 (g/kg) | Observed Toxicities | Citation |

| Not Specified | Oral | 15.74 | Hepatic toxicity | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.

-

Solubilization: Due to the likely hydrophobic nature of cyclic peptides, this compound may require a co-solvent system.

-

Initially, attempt to dissolve this compound in a small volume of a suitable organic solvent such as DMSO.

-

For intraperitoneal (IP) or intravenous (IV) injections, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Slowly add the sterile vehicle (e.g., saline or PBS) to the DMSO-dissolved this compound while vortexing to prevent precipitation. A surfactant like Tween 80 (at a final concentration of 0.5-2%) can be included in the vehicle to improve solubility and stability.

-

-

Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter into a sterile tube.

-

Storage: Prepare the dosing solution fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, but stability under these conditions must be validated.

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

Mouse Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft models of human cancers.[6]

-

For syngeneic models, the mouse strain should match the origin of the tumor cell line (e.g., C57BL/6 for B16 melanoma).

Protocol:

-

Cell Culture and Implantation:

-

Culture the desired tumor cells (e.g., P388 lymphocytic leukemia or a human solid tumor cell line) under standard conditions.

-

Harvest and resuspend the cells in a sterile medium or PBS at the desired concentration.

-

Implant the tumor cells into the mice. For leukemia models, this is often done via intravenous or intraperitoneal injection.[6] For solid tumors, subcutaneous injection into the flank is common.

-

-

Animal Grouping and Treatment:

-

Once tumors are established (e.g., palpable or a certain size), randomly assign mice to treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.

-

This compound Treatment Group(s): Administer the prepared this compound solution at various doses (e.g., 1, 5, and 10 mg/kg). The administration route is typically intraperitoneal (IP) for initial studies.[7]

-

Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for the specific cancer model.

-

-

Monitoring:

-

Measure tumor volume (for solid tumors) with calipers every 2-3 days.

-

Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily or every other day.

-

For leukemia models, monitor disease progression by assessing peripheral blood for tumor cells or by observing for signs of illness (e.g., weight loss, hind-limb paralysis).[6]

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach a predetermined size, if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period.

-

Collect tumors and organs for histological analysis, biomarker assessment (e.g., apoptosis markers), and other downstream analyses.

-

Compare tumor growth inhibition, survival rates, and any observed toxicities between the different groups.

-

Pharmacokinetic Study of this compound in Mice

Protocol:

-

Animal Groups:

-

Use healthy mice of a standard strain (e.g., C57BL/6 or BALB/c).

-

Divide mice into groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.

-

-

Administration:

-

IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

-

PO/IP Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage or intraperitoneal injection.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[8]

-

Blood can be collected via retro-orbital bleeding or from the submandibular vein. A sparse sampling design (different mice at each time point) or serial bleeding from the same mouse can be used.[8]

-

Process blood to obtain plasma or serum and store at -80°C until analysis.

-

-

Analysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma/serum samples.

-

Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Determine oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability and Pharmacokinetics of Anisatin in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical testing of antileukemic drugs using an in vivo model of systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Enzyme Inhibitory Concentration of Astin J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic peptides isolated from the plant Aster tataricus.[1][2][3][4] Members of this family, such as Astin C, have demonstrated potent biological activities, including anti-inflammatory and anti-cancer effects.[3][5] A notable mechanism of action for Astin C is the specific inhibition of the cGAS-STING signaling pathway, a key component of the innate immune response.[5] This application note provides a comprehensive guide for determining the enzyme inhibitory concentration of a novel or hypothetical member of this family, herein referred to as "Astin J".

The following protocols and guidelines are designed to be adaptable for various enzyme systems and will enable researchers to characterize the inhibitory potential of this compound by determining its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

As this compound is a novel compound, its specific enzyme targets and inhibitory concentrations are yet to be determined. The table below serves as a template for presenting experimentally determined IC50 values for this compound against a panel of enzymes. Researchers should populate this table with their own data.

| Target Enzyme | Substrate | Substrate Concentration (μM) | This compound IC50 (μM) | Hill Slope | Notes |

| Example: Kinase A | Peptide Substrate 1 | 10 (≈Km) | [Enter Value] | [Enter Value] | Competitive inhibitor |

| Example: Protease B | Fluorogenic Substrate 2 | 5 (≈Km) | [Enter Value] | [Enter Value] | Non-competitive inhibitor |

| Example: cGAS | dsDNA | [Specify] | [Enter Value] | [Enter Value] | Inhibition of downstream signaling |

| [Add Target Enzyme] | [Add Substrate] | [Enter Value] | [Enter Value] | [Enter Value] | [Add Notes] |

Experimental Protocols

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against a specific enzyme. It is crucial to optimize the assay conditions for each target enzyme.

Materials and Reagents:

-

Purified target enzyme

-

Enzyme-specific substrate

-